molecular formula C21H12BrClO5S B3921657 4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B3921657
M. Wt: 491.7 g/mol
InChI Key: PEQUYXHTUFTOTI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C21H12BrClO5S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.92773 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrClO5S/c22-13-3-1-12(2-4-13)19-16(9-10-17-20(19)29-21(25)28-17)27-18(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUYXHTUFTOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC3=C2SC(=O)O3)OC(=O)COC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzoxathiol ring system, which is known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C21H12BrClO5S
Molecular Weight 491.7 g/mol
IUPAC Name [4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate
LogP 6.6
Hydrogen Bond Acceptors 6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator , disrupting normal cellular processes. The compound's interactions can lead to various therapeutic effects, such as:

  • Inhibition of cancer cell proliferation.
  • Reduction of inflammation.
  • Potential antimicrobial activity.

Anticancer Properties

Research has indicated that compounds similar to 4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol derivatives exhibit anticancer properties. For instance, studies have shown that benzoxathiol derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related benzoxathiol compounds. The findings demonstrated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of similar compounds against gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.